

"3-Propylhept-2-enal" CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Propylhept-2-enal

Cat. No.: B15175848

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An In-Depth Technical Guide to 3-Propylhept-2-enal

This technical guide provides a comprehensive overview of **3-Propylhept-2-enal**, including its chemical identity, physicochemical properties, and relevant information for its application in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

3-Propylhept-2-enal is an α,β -unsaturated aldehyde. The location of the propyl group at the third carbon atom distinguishes it from its isomers.

Table 1: Chemical Identifiers for **3-Propylhept-2-enal**

Identifier	Value
Chemical Name	3-Propylhept-2-enal
CAS Number	84712-89-0[1]
Molecular Formula	C10H18O[1]
Molecular Weight	154.25 g/mol
Canonical SMILES	CCCCC(=CC=O)CCC[1]
InChI	InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h8-9H,3-7H2,1-2H3[1]

Table 2: Physicochemical Properties of **3-Propylhept-2-enal** and its Isomers

Property	3-Propylhept-2-enal	(E)-2-Propylhept-2-enal	(Z)-2-Propylhept-2-enal
CAS Number	84712-89-0[1]	64935-37-1[2][3]	34880-43-8
Molecular Formula	C10H18O[1]	C10H18O[2][3]	C10H18O
Molecular Weight	154.25	154.25[2][3]	154.25
Boiling Point	Not available	224.3 °C at 760 mmHg[3]	Not available
Density	Not available	0.836 g/cm ³ [3]	Not available
Refractive Index	Not available	1.438[3]	Not available

Synthesis and Experimental Protocols

The primary method for synthesizing α,β -unsaturated aldehydes like **3-Propylhept-2-enal** is through an aldol condensation reaction.[4][5] This reaction involves the base- or acid-catalyzed reaction of two carbonyl compounds to form a β -hydroxy carbonyl compound, which then dehydrates to yield the α,β -unsaturated product.

General Experimental Protocol for Aldol Condensation

While a specific protocol for **3-Propylhept-2-enal** is not readily available in the literature, a general procedure for a crossed aldol condensation to synthesize an analogous α,β -unsaturated aldehyde is provided below. This can be adapted by selecting the appropriate starting aldehydes. For the synthesis of **3-Propylhept-2-enal**, pentanal would serve as both the enolate precursor and the electrophile.

Materials:

- Pentanal
- Sodium hydroxide (NaOH) or other suitable base
- Ethanol or another suitable solvent
- Water
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware for reaction, workup, and purification

Procedure:

- A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Pentanal is slowly added to the cooled basic solution with vigorous stirring.
- The reaction mixture is allowed to stir at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) until the solution is neutral.
- The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

- The crude product is purified by fractional distillation or column chromatography to yield the pure α,β -unsaturated aldehyde.

Spectroscopic Data

Specific spectroscopic data (NMR, MS) for **3-Propylhept-2-enal** is not currently available in public databases. However, data for the closely related isomer, (Z)-2-propylhept-2-enal, can be used as a reference for spectral interpretation.

Reference Data for (Z)-2-propylhept-2-enal (CAS: 34880-43-8):

- ^{13}C NMR: Spectroscopic data is available and can be accessed through chemical databases. [\[6\]](#)
- IR Spectra: FTIR data is available for this isomer. [\[6\]](#)

Biological Activity and Relevance in Drug Development

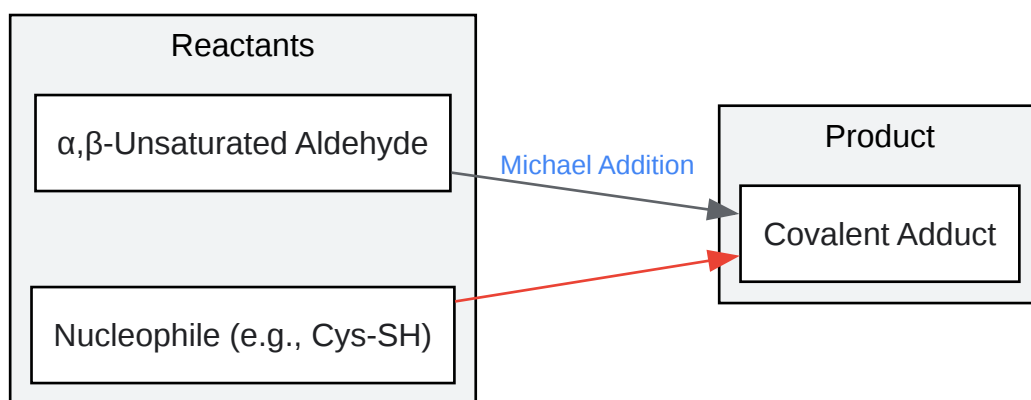
α,β -Unsaturated aldehydes are a class of reactive molecules known for their biological activity. Their reactivity stems from the electrophilic nature of the β -carbon, which makes them susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.

This reactivity is the basis for both their potential therapeutic effects and their toxicity. In the context of drug development, α,β -unsaturated aldehydes have been investigated for various applications due to their ability to modulate cellular signaling pathways.

General Mechanism of Action

The primary mechanism of biological activity for α,β -unsaturated aldehydes is their ability to act as Michael acceptors. They can form covalent adducts with nucleophilic residues in proteins, particularly cysteine and histidine, thereby altering protein function.

Below is a diagram illustrating the general mechanism of Michael addition to an α,β -unsaturated aldehyde.

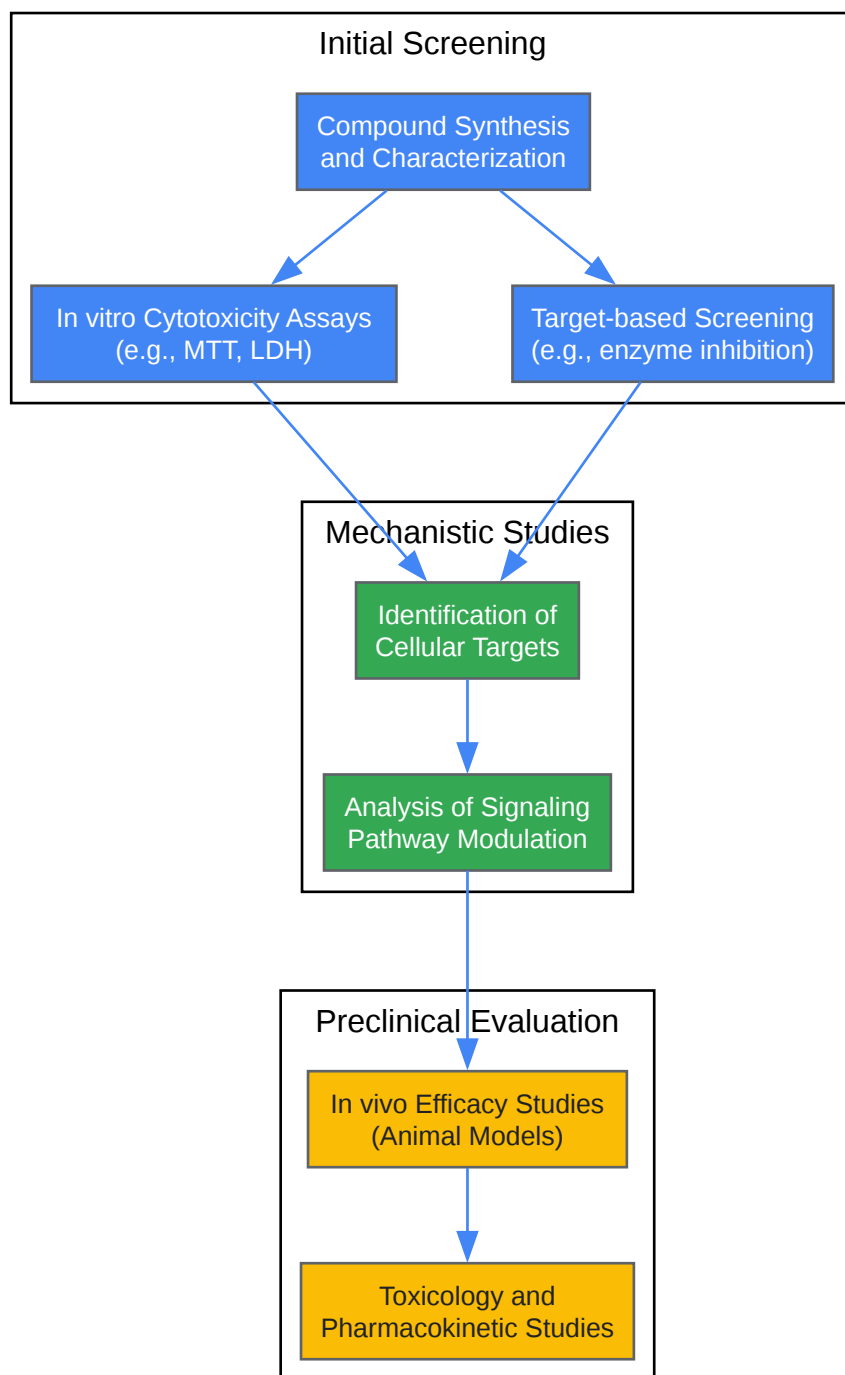


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Caption: General mechanism of Michael addition to an α,β -unsaturated aldehyde.

Experimental Workflow for Assessing Biological Activity

A general workflow for evaluating the biological activity of a compound like **3-Propylhept-2-enal** in a drug discovery context is outlined below.



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Caption: A generalized workflow for the evaluation of biological activity.

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